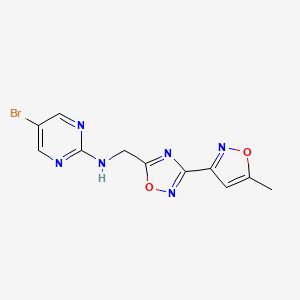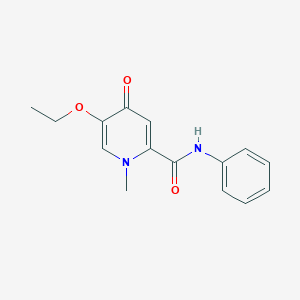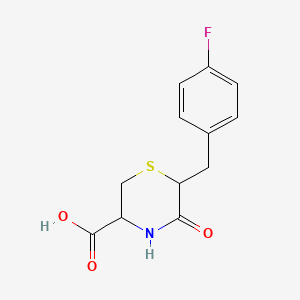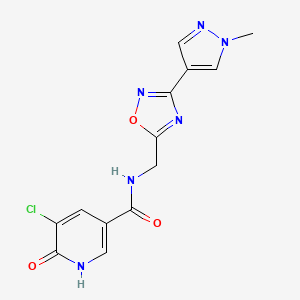![molecular formula C28H28N4O3 B2608987 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-61-4](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multifunctional Ligands for Metal Complexes
Compounds featuring the butoxyphenyl and pyrazolyl groups have been utilized as ligands to create complex metal derivatives. These derivatives, such as those formed with gold(I) and palladium(II), exhibit unique structural properties due to various bonding interactions. These interactions lead to the formation of one-dimensional polymers or supramolecular arrays, showcasing potential applications in material science and nanotechnology (Claramunt et al., 2003).
Antimicrobial Activity
Similar compounds, especially those containing pyrazolyl groups, have been synthesized and tested for antimicrobial properties. For instance, new pyrazoline and pyrazole derivatives have been shown to possess significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Agents
Research involving the synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines highlights the pursuit of compounds with biologically potent activities. These compounds have been tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency. Additionally, their antimicrobial activities against pathogenic strains suggest dual potential in cancer treatment and infection control (Katariya et al., 2021).
Isoxazolyl and Pyrazolyl Derivatives as Ligands
The synthesis and characterization of novel isoxazolyl-benzo[d]pyrazino[2,1-b][1,3]oxazoles indicate the exploration of these compounds for potential applications in material science and as ligands in metal complexes. Their unique structural properties could be utilized in developing new materials or catalytic processes (Rajanarendar et al., 2015).
Antioxidant Activity
Pyrazolyl/isoxazolyl-oxazolines and thiazolines, synthesized from E-arylsulfonylethenesulfonylacetic acid methyl ester, have been tested for antioxidant activity. Among these, certain compounds have shown excellent antioxidant properties, suggesting their utility in pharmaceutical formulations to combat oxidative stress (Padmaja et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-butoxybenzaldehyde, which is then reacted with 2-amino-3-methylpyrazine to form the second intermediate, 2-(2-butoxyphenyl)-5-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This intermediate is then reacted with p-tolyl isocyanate and methyl iodide to form the final product.", "Starting Materials": [ "2-butoxybenzaldehyde", "2-amino-3-methylpyrazine", "p-tolyl isocyanate", "methyl iodide" ], "Reaction": [ "Step 1: 2-butoxybenzaldehyde is reacted with 2-amino-3-methylpyrazine in the presence of a base such as potassium carbonate to form 2-(2-butoxyphenyl)-5-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: 2-(2-butoxyphenyl)-5-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is then reacted with p-tolyl isocyanate in the presence of a base such as triethylamine to form the intermediate, 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 3: The intermediate is then reacted with methyl iodide in the presence of a base such as potassium carbonate to form the final product, 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
Numéro CAS |
1357740-61-4 |
Formule moléculaire |
C28H28N4O3 |
Poids moléculaire |
468.557 |
Nom IUPAC |
2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
Clé InChI |
PJKIFUGWWAKTQN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)
![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)

![3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2608910.png)

![N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2608915.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2608916.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2608918.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2608920.png)
![2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2608921.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2608926.png)
